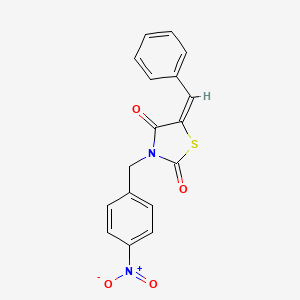![molecular formula C29H26N4O8S B11975165 ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)
ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (2Z)-5-[4-(acetiloxi)-3-metoxifenil]-2-[1-(2-amino-2-oxoetil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta múltiples grupos funcionales, incluyendo éster, metoxi, amino y unidades de indol, que contribuyen a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etilo (2Z)-5-[4-(acetiloxi)-3-metoxifenil]-2-[1-(2-amino-2-oxoetil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato típicamente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de intermediarios clave, como los derivados de indol y tiazolopirimidina, seguidos de su acoplamiento en condiciones específicas. Los reactivos y catalizadores comunes utilizados en estas reacciones incluyen catalizadores de paladio, reactivos básicos como carbonato de potasio y solventes como dimetilformamida (DMF).
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo, técnicas avanzadas de purificación como la cromatografía y medidas estrictas de control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (2Z)-5-[4-(acetiloxi)-3-metoxifenil]-2-[1-(2-amino-2-oxoetil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi e indol pueden oxidarse en condiciones específicas.
Reducción: El compuesto puede reducirse para modificar los grupos funcionales, como convertir el éster en un alcohol.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila o electrófila en los anillos aromáticos o en la unidad de indol.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio y nucleófilos como metóxido de sodio. Las condiciones de reacción varían según la transformación deseada, generalmente involucrando temperaturas controladas y atmósferas inertes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos que se buscan. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal para el desarrollo de fármacos, dirigido a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del etilo (2Z)-5-[4-(acetiloxi)-3-metoxifenil]-2-[1-(2-amino-2-oxoetil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular las vías de señalización del receptor, lo que lleva a sus efectos biológicos observados. Los estudios detallados sobre su afinidad de unión, acoplamiento molecular y relaciones estructura-actividad son esenciales para dilucidar su mecanismo preciso.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de indol, análogos de tiazolopirimidina y moléculas que contienen éster. Los ejemplos son:
- Indol-3-carbinol
- Derivados de tiazolo[3,2-a]pirimidina
- Etil 4-(acetiloxi)-3-metoxibenzoato
Unicidad
El etilo (2Z)-5-[4-(acetiloxi)-3-metoxifenil]-2-[1-(2-amino-2-oxoetil)-2-oxo-1,2-dihidro-3H-indol-3-ilideno]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es único debido a su estructura compleja, que combina múltiples grupos funcionales y anillos heterocíclicos. Esta complejidad estructural contribuye a su diversa reactividad y potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C29H26N4O8S |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
ethyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N4O8S/c1-5-40-28(38)22-14(2)31-29-33(24(22)16-10-11-19(41-15(3)34)20(12-16)39-4)27(37)25(42-29)23-17-8-6-7-9-18(17)32(26(23)36)13-21(30)35/h6-12,24H,5,13H2,1-4H3,(H2,30,35)/b25-23- |
Clave InChI |
SMBNAJXOFOYARQ-BZZOAKBMSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975091.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11975112.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975116.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11975124.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)



![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975162.png)
